1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine
Overview
Description
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Analysis
- The synthesis of thiadiazole derivatives from 2,4-dichlorobenzaldehyde and their structural characterization using IR and 1HNMR techniques demonstrate the compound's utility in creating Schiff bases with potential applications in material science and chemical analysis (H. Ling, 2007).
Corrosion Inhibition
- Amine derivative compounds synthesized for corrosion inhibition on mild steel in acidic medium show high efficiency, highlighting the compound's relevance in materials protection and industrial applications. These studies provide insights into the adsorption mechanism and the protective film formation on the metal surface (Y. Boughoues et al., 2020).
Photopolymerization
- The development of alkoxyamine bearing a chromophore group for photoiniferter in nitroxide-mediated photopolymerization shows the compound's potential in polymer science, offering a way to control polymer growth under UV irradiation (Y. Guillaneuf et al., 2010).
Chemical Synthesis and Biological Activities
- The synthesis and characterization of Mannich bases carrying the 2,4-dichlorophenyl moiety and their evaluation for antibacterial, fungicidal, and herbicidal properties suggest the compound's utility in developing new agrochemicals and pharmaceuticals (B. S. Holla et al., 2000).
Molecular Complex Studies
- The investigation of hydrogen-bonded molecular complexes formed from reactions with selenic acid, elucidating the supramolecular arrangements and vibrational properties, shows the compound's application in understanding molecular interactions and crystal engineering (S. Thirunarayanan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5H,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHIBOMELYSICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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